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Compound of Interest

Compound Name: Indole-6-boronic acid

Cat. No.: B132104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Indole-6-boronic acid is a versatile and valuable building block in modern organic synthesis,

particularly in the construction of complex molecular architectures for drug discovery and

materials science.[1] Its utility primarily stems from its participation in palladium-catalyzed

cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction allows

for the formation of carbon-carbon bonds between the indole scaffold and various aryl,

heteroaryl, or vinyl partners, enabling the synthesis of a diverse array of substituted indoles.[2]

These derivatives are key components in numerous biologically active compounds, including

inhibitors of HIV-1 glycoprotein-41 (gp41) fusion, Phosphoinositide 3-kinase (PI3K), and

Checkpoint kinase 1 (CHK1).[3]

This document provides detailed application notes, experimental protocols, and visual

diagrams to guide researchers in utilizing indole-6-boronic acid as a strategic building block in

their synthetic endeavors.
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Property Value

CAS Number 147621-18-9

Molecular Formula C₈H₈BNO₂

Molecular Weight 160.97 g/mol

Appearance Powder

Melting Point 177-181 °C

Storage Temperature 2-8°C

Applications in Suzuki-Miyaura Cross-Coupling
Reactions
Indole-6-boronic acid is a key reagent for the synthesis of 6-substituted indoles via the

Suzuki-Miyaura reaction. This reaction offers a powerful method for creating C-C bonds under

relatively mild conditions with high functional group tolerance.[4]

General Reaction Scheme:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b132104?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Conditions

Indole-6-boronic Acid + Ar-X (X = Br, I, Cl) 6-Aryl-indole
Pd Catalyst, Base, Solvent

Pd Catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃, K₃PO₄)

Solvent (e.g., Dioxane/H₂O)

Click to download full resolution via product page

Caption: General scheme of the Suzuki-Miyaura reaction using indole-6-boronic acid.

Catalyst and Reaction Condition Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst,

ligand, base, and solvent. The following table summarizes the performance of various

palladium catalysts in a model Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole

boronic acid, providing a useful starting point for optimization with indole-6-boronic acid.
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Catalyst System Ligand Conversion (%) Yield (%)

Pd₂(dba)₃ XPhos 75 56

Pd₂(dba)₃ SPhos 71 52

Pd₂(dba)₃ RuPhos 59 40

Pd₂(dba)₃ P(t-Bu)₃ 23 10

Pd(OAc)₂ XPhos 68 49

Pd(OAc)₂ SPhos 65 47

XPhos Pd G2 XPhos 87 69

SPhos Pd G2 SPhos 97 80

Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich

heterocycles.[5]

Suzuki-Miyaura Coupling of Indole-6-boronic Acid with
Various Aryl Halides
The following table provides examples of Suzuki-Miyaura coupling reactions between indole-6-
boronic acid and different aryl halides, demonstrating the versatility of this building block.
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Entry
Aryl
Halide

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

6-

Chloroind

ole

P1 (1.0-

1.5)
K₃PO₄

Dioxane/

H₂O
60 5-8 97[6]

2

5-

Bromoind

ole

Pd/SPho

s (5)
K₂CO₃

H₂O/MeC

N
37 18 92-98[2]

3

4-

Bromopy

ridine

Pd(PPh₃)

₄ (3)
K₂CO₃

Dioxane/

H₂O
80-90 4-12 85-95[7]

4

4-

Bromoani

sole

Pd(PPh₃)

₄ (3)
K₂CO₃

Dioxane/

H₂O
80-90 4-12 90-95

Yields are based on reported values for similar substrates and may vary.

Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of
Indole-6-boronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of indole-6-
boronic acid with an aryl halide. Optimization of the catalyst, base, solvent, and temperature

may be required for specific substrates.

Materials:

Indole-6-boronic acid (1.2-1.5 equivalents)

Aryl halide (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)
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Degassed solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water)

Procedure:

To a dry reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir

bar, add the aryl halide (1.0 equiv.), indole-6-boronic acid (1.2-1.5 equiv.), palladium

catalyst (2-5 mol%), and base (2.0-3.0 equiv.).

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three

times to ensure an inert atmosphere.

Add the degassed solvent system via syringe. The final concentration of the aryl halide is

typically between 0.1-0.2 M.

Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Upon completion, cool the reaction to room temperature.

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system to afford the desired 6-aryl-indole.[7][8]
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Combine Reactants:
- Indole-6-boronic acid

- Aryl halide
- Pd Catalyst

- Base

Create Inert Atmosphere
(Evacuate & Backfill with N₂/Ar)

Add Degassed Solvent

Heat and Stir
(e.g., 80-110 °C)

Monitor Reaction Progress
(TLC / LC-MS)

Aqueous Workup and Extraction

Reaction Complete

Purification
(Column Chromatography)

Characterized 6-Aryl-indole Product
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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
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Application in the Synthesis of Bioactive Molecules
Indole-6-boronic acid is a crucial precursor in the synthesis of various compounds with

significant therapeutic potential.

Synthesis of HIV-1 gp41 Fusion Inhibitors
Indole derivatives have been identified as potent inhibitors of the HIV-1 gp41 fusion protein,

which is essential for the virus's entry into host cells.

Signaling Pathway/Mechanism of Action:

HIV-1 entry into a host cell is mediated by the gp120 and gp41 envelope glycoproteins. Gp120

binds to the CD4 receptor on the T-cell surface, leading to a conformational change that

exposes a binding site for a coreceptor (CXCR4 or CCR5). This interaction triggers a dramatic

conformational change in gp41, leading to the insertion of its fusion peptide into the host cell

membrane. Gp41 then refolds into a six-helix bundle, bringing the viral and cellular membranes

into close proximity and facilitating their fusion. Indole-based inhibitors can bind to a

hydrophobic pocket on gp41, preventing the formation of the six-helix bundle and thus blocking

membrane fusion.

gp120 CD4 Receptor
1. Binding

gp41

Indole-based Inhibitor

Inhibition

Membrane Fusion

4. Fusion Peptide Inserts

Coreceptor (CXCR4/CCR5)

2. Conformational Change & Coreceptor Binding 3. gp41 Unfolds

Click to download full resolution via product page

Caption: Mechanism of HIV-1 fusion and inhibition by indole-based compounds.

Synthesis of PI3K Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and

survival. Its dysregulation is frequently observed in cancer, making it a key target for drug
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development. Trisubstituted pyrimidines synthesized using indole-6-boronic acid have shown

promise as PI3K inhibitors.

Signaling Pathway:

Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K. PI3K then

phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-

trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also

known as protein kinase B). Activated AKT phosphorylates a range of downstream targets,

including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis.
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Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
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Synthesis of CHK1 Inhibitors
Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response pathway,

playing a key role in cell cycle arrest to allow for DNA repair. In many cancer cells, which often

have a defective G1 checkpoint, there is an increased reliance on the S and G2 checkpoints

regulated by CHK1. Therefore, inhibiting CHK1 can selectively sensitize cancer cells to DNA-

damaging chemotherapies. (Thienopyridine)carboxamides derived from indole-6-boronic acid
are being explored as CHK1 inhibitors.

Signaling Pathway:

In response to DNA damage, ATR (Ataxia telangiectasia and Rad3-related protein) is activated

and phosphorylates CHK1. Activated CHK1 then phosphorylates and inactivates CDC25

phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that

drive cell cycle progression. This leads to cell cycle arrest, providing time for DNA repair.
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Caption: The ATR-CHK1 DNA damage response pathway and the point of inhibition.

Conclusion
Indole-6-boronic acid is a powerful and versatile building block in organic synthesis. Its utility

in the Suzuki-Miyaura reaction provides a reliable and efficient route to a wide range of 6-

substituted indoles. These compounds are of significant interest in medicinal chemistry due to
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their potential as inhibitors of various enzymes and proteins involved in critical disease

pathways. The protocols and data presented in this document offer a solid foundation for

researchers to explore the full potential of indole-6-boronic acid in the development of novel

therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b132104?utm_src=pdf-body
https://www.benchchem.com/product/b132104?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6803883/
https://pubs.rsc.org/en/content/articlepdf/2021/qo/d1qo00919b
https://buildingblock.bocsci.com/product/indole-6-boronic-acid-cas-147621-18-9-302554.html
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Catalysts_for_Indolylboronic_Acid_Coupling_Reactions.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3807799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3807799/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Selective_Suzuki_Coupling_at_the_4_Position_of_2_Bromo_4_iodopyridine.pdf
https://www.benchchem.com/pdf/Synthesis_of_Substituted_Indole_Derivatives_Using_Boronic_Acids_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/product/b132104#indole-6-boronic-acid-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b132104#indole-6-boronic-acid-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b132104#indole-6-boronic-acid-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b132104#indole-6-boronic-acid-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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